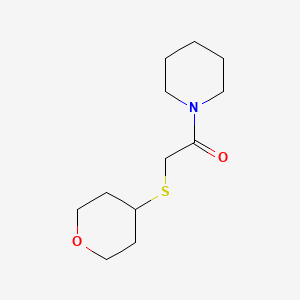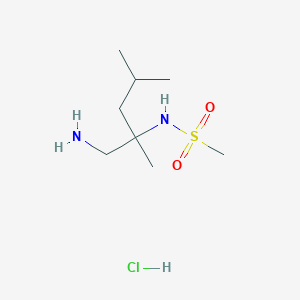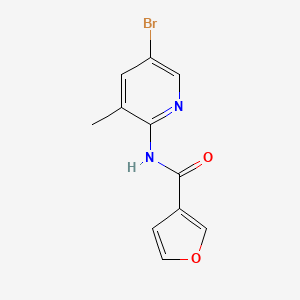
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
MGluR7 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide selectively binds to the allosteric site of mGluR7, thereby inhibiting its activation and modulating glutamate transmission.
Biochemical and Physiological Effects
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and enhance cognitive function and memory. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR7, which allows for the study of the specific role of this receptor in various physiological processes. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is also relatively stable and can be easily synthesized using standard organic synthesis techniques. However, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide. One potential application is in the treatment of neurological disorders, including anxiety, depression, and schizophrenia. Further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide and to optimize its pharmacokinetic properties. Additionally, N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide may have potential applications in the study of the role of mGluR7 in various physiological processes, including learning, memory, and synaptic plasticity.
Méthodes De Synthèse
The synthesis of N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves a series of chemical reactions that require expertise in organic synthesis. The most commonly used method involves the reaction of 6-methylpyridin-3-amine with morpholine-4-carbaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent deprotection of the morpholine group. The final product is purified using various chromatographic techniques to obtain pure N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Its selective antagonism of mGluR7 has been shown to modulate glutamate transmission, which is implicated in the pathophysiology of these disorders. N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been shown to enhance cognitive function and memory in animal models, suggesting its potential use in treating cognitive deficits associated with these disorders.
Propriétés
IUPAC Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-2-3-15(10-17-13)18-16(21)20-5-4-14(12-20)11-19-6-8-22-9-7-19/h2-3,10,14H,4-9,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDPZSZZFFABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)N2CCC(C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)

![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)